molecular formula C12H7Cl2NO B12995585 (3,5-Dichlorophenyl)(pyridin-3-yl)methanone

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone

Cat. No.: B12995585
M. Wt: 252.09 g/mol
InChI Key: OYLGNSONSMZZIT-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone is an organic compound that features a dichlorophenyl group and a pyridinyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a reactant and a solvent. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the pyridine nitrogen attacks the carbonyl carbon of the 3,5-dichlorobenzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3,5-Dichlorophenyl)(pyridin-3-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
  • (3,5-Dichlorophenyl)(pyridin-4-yl)methanone
  • (3,5-Dichlorophenyl)(pyridin-3-yl)ethanone

Uniqueness

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can lead to different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(3,5-dichlorophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H7Cl2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H

InChI Key

OYLGNSONSMZZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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